3,3-Dimethyl-N-phenyl-3,4-dihydroisoquinolin-1-amine
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Overview
Description
3,3-Dimethyl-N-phenyl-3,4-dihydroisoquinolin-1-amine is a complex organic compound with a unique structure that combines the isoquinoline and phenylamine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-N-phenyl-3,4-dihydroisoquinolin-1-amine typically involves the reaction of 3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as copper iodide, and a base, such as potassium carbonate, in a solvent like dimethylformamide. The mixture is stirred at elevated temperatures, around 90°C, for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-N-phenyl-3,4-dihydroisoquinolin-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted isoquinoline compounds .
Scientific Research Applications
3,3-Dimethyl-N-phenyl-3,4-dihydroisoquinolin-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-N-phenyl-3,4-dihydroisoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one
- 3,3-dimethyl-3,4-dihydro-1H-benzo[c]chromene-1,6(2H)-dione
- 2-[(Dimethylamino)methyl]-3,4-dihydro-1(2H)-naphthalenone
Uniqueness
3,3-Dimethyl-N-phenyl-3,4-dihydroisoquinolin-1-amine stands out due to its unique combination of the isoquinoline and phenylamine moieties, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18N2 |
---|---|
Molecular Weight |
250.34g/mol |
IUPAC Name |
3,3-dimethyl-N-phenyl-4H-isoquinolin-1-amine |
InChI |
InChI=1S/C17H18N2/c1-17(2)12-13-8-6-7-11-15(13)16(19-17)18-14-9-4-3-5-10-14/h3-11H,12H2,1-2H3,(H,18,19) |
InChI Key |
LAICBPBGQJRLLM-UHFFFAOYSA-N |
SMILES |
CC1(CC2=CC=CC=C2C(=N1)NC3=CC=CC=C3)C |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)NC3=CC=CC=C3)C |
Origin of Product |
United States |
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